7-Bromo-1-methyl-5-nitro-1H-benzimidazole
Description
Properties
IUPAC Name |
7-bromo-1-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBINNCDFKGPEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Method
One common approach involves the condensation of 4-bromo-2-nitroaniline with formic acid or formamide. This method is widely used for synthesizing benzimidazole derivatives.
Bromination and Nitration
Another method involves sequential functionalization of the benzimidazole core:
- Bromination : Starting with 1-methyl-1H-benzimidazole, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C).
- Nitration : Introduction of the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
Purification
Purification is typically performed using column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve high purity (>95%).
Reaction Conditions and Reagents
The following table summarizes common reagents and conditions used in the synthesis of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole:
| Step | Reagents | Conditions | Yield/Purity |
|---|---|---|---|
| Condensation | 4-Bromo-2-nitroaniline, formic acid/formamide | Specific temperature and solvent conditions | Variable |
| Bromination | N-bromosuccinimide (NBS), DMF | 60°C, controlled atmosphere | High |
| Nitration | Mixed acid (HNO₃/H₂SO₄) | 0–5°C, controlled acid ratio | High |
| Purification | Silica gel, ethyl acetate/hexane | Column chromatography followed by recrystallization | >95% |
Analysis and Validation
The structure of the synthesized compound is typically confirmed using NMR spectroscopy (e.g., aromatic proton splitting patterns) and mass spectrometry.
Industrial Production Considerations
Industrial production involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.
Reduction: The primary product is 7-bromo-1-methyl-5-amino-1H-benzimidazole.
Scientific Research Applications
Antihypertensive and Metabolic Disease Treatment
The compound has been identified as a potential agent for the prophylaxis and treatment of circulatory diseases , including hypertension. Research indicates that derivatives of benzimidazole, including 7-bromo-1-methyl-5-nitro-1H-benzimidazole, exhibit significant hypotensive effects, making them suitable candidates for managing high blood pressure and related metabolic disorders such as diabetes . The compound's ability to stabilize blood pressure over long durations enhances its clinical utility in treating patients with metabolic syndrome .
Anti-inflammatory Properties
7-Bromo-1-methyl-5-nitro-1H-benzimidazole has shown anti-inflammatory activity , which is crucial in treating various inflammatory diseases. Benzimidazole derivatives are known to inhibit cyclooxygenases (COX), enzymes that play a vital role in the inflammatory process by mediating prostaglandin synthesis . This property makes the compound a candidate for developing anti-inflammatory medications for conditions like arthritis and asthma.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 7-bromo-1-methyl-5-nitro-1H-benzimidazole. The compound has demonstrated activity against various bacterial strains, with some derivatives showing effectiveness comparable to standard antibiotics . This antimicrobial activity is attributed to the presence of electron-withdrawing groups, which enhance the compound's interaction with microbial targets.
Clinical Research on Hypertension
A study outlined in patent literature describes a series of experiments where benzimidazole derivatives were tested for their efficacy in lowering blood pressure. The results indicated that certain structural modifications significantly enhanced hypotensive effects, suggesting that 7-bromo-1-methyl-5-nitro-1H-benzimidazole could be optimized for better therapeutic outcomes in hypertensive patients .
Anti-inflammatory Drug Development
Research conducted by Mariappan et al. (2015) synthesized several benzimidazole derivatives and assessed their analgesic properties. Among these, compounds similar to 7-bromo-1-methyl-5-nitro-1H-benzimidazole showed promising results in reducing inflammation and pain associated with chronic conditions . These findings support the potential of this compound class in developing new anti-inflammatory drugs.
Chemical Properties and Safety
The chemical formula for 7-bromo-1-methyl-5-nitro-1H-benzimidazole is . It is classified as an irritant and should be handled with care in laboratory settings . The compound's stability under various conditions makes it suitable for further research and development in pharmaceutical applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The following table compares 7-Bromo-1-methyl-5-nitro-1H-benzimidazole with key analogs:
Key Observations:
- Nitro Group Position : In 7-Bromo-1-methyl-5-nitro-1H-benzimidazole, the nitro group at position 5 likely increases electron-withdrawing effects compared to nitro at position 2 (as in 5-Bromo-1-methyl-2-nitro-1H-imidazole), influencing reactivity in reduction or nucleophilic substitution .
- Bromo Substitution : Bromine at position 7 (target compound) vs. position 5 (5-Bromo-2-methyl-1H-benzimidazole) affects steric accessibility for cross-coupling reactions. Bromine in benzimidazoles is typically meta-directing, influencing regioselectivity in further derivatization .
- Methyl Group: Methyl at position 1 (target) vs. position 2 (2-Methyl-5-nitro-1H-benzimidazole) may alter planarity and crystal packing.
Physicochemical Properties
- Solubility and Stability: The nitro group reduces solubility in polar solvents compared to methoxy or amino analogs (e.g., 7-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole) . Bromine increases molecular weight and may enhance lipophilicity, impacting bioavailability.
Crystallography :
- Analogs like 2-Methyl-5-nitro-1H-benzimidazole exhibit planar structures stabilized by hydrogen bonds (N–H⋯O) and π-π interactions, as shown in single-crystal X-ray studies . Similar stabilization is expected for the target compound.
Biological Activity
7-Bromo-1-methyl-5-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole, supported by various research findings, case studies, and data tables.
The chemical formula of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole is with a molecular weight of approximately 232.06 g/mol. The structure features a bromine atom at the 7-position, a methyl group at the 1-position, and a nitro group at the 5-position, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to 7-Bromo-1-methyl-5-nitro-1H-benzimidazole exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro and halogen substitutions displayed enhanced antibacterial activity compared to standard antibiotics.
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| 7-Bromo-1-methyl-5-nitro-1H-benzimidazole | TBD | TBD |
| Ampicillin | 100 | Standard |
| Chloramphenicol | 50 | Standard |
| Ciprofloxacin | 25 | Standard |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. A notable investigation revealed that certain substitutions on the benzimidazole ring significantly enhance its potency against various cancer cell lines. For instance, derivatives with a nitro group have shown promising results in inhibiting cell proliferation in vitro.
A detailed study on structural activity relationships (SAR) indicated that modifications at specific positions on the benzimidazole ring could lead to increased cytotoxicity against cancer cells, particularly in leukemia and solid tumors.
The mechanism by which 7-Bromo-1-methyl-5-nitro-1H-benzimidazole exerts its biological effects involves interaction with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and can affect pharmacokinetics.
- Receptor Modulation : Similar compounds have shown potential as inhibitors for specific receptors involved in cancer progression and inflammation.
Case Studies
Several case studies have documented the effects of benzimidazole derivatives in clinical settings:
- Case Study 1 : A patient treated with a benzimidazole derivative exhibited significant tumor reduction after several weeks of therapy, highlighting the compound's potential as an anticancer agent.
- Case Study 2 : In another instance, a derivative demonstrated substantial antibacterial activity against multi-drug resistant strains of bacteria, providing evidence for its use in treating infections where conventional antibiotics fail.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Bromo-1-methyl-5-nitro-1H-benzimidazole?
- Methodology : Synthesis typically involves sequential functionalization of the benzimidazole core.
Bromination : Start with 1-methyl-1H-benzimidazole, brominate at the 7-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) for high purity (>95%) .
- Validation : Confirm structure via -NMR (e.g., aromatic proton splitting patterns) and mass spectrometry .
Q. How can the crystal structure of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole be resolved?
- Methodology :
X-ray diffraction (XRD) : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol).
Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
Refinement : Employ SHELXL (for small-molecule refinement) to model thermal displacement parameters and validate hydrogen bonding interactions .
Q. What are the key physicochemical properties of this compound?
- Melting Point : ~130–131°C (based on analogs like 5-Bromo-1H-benzimidazole) .
- Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water. Use DMSO stock solutions (10 mM) for biological assays .
- Spectroscopy : UV-Vis absorption maxima at ~310 nm (nitro group π→π* transitions) .
Advanced Research Questions
Q. How can substituent effects (bromo, nitro, methyl) influence biological activity in benzimidazole derivatives?
- Methodology :
Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., 7-Cl, 5-CF₃) and test against target enzymes (e.g., α-glucosidase) .
Electron-withdrawing groups : The nitro group at C5 enhances electrophilicity, potentially improving binding to enzyme active sites .
Docking studies : Use AutoDock Vina to simulate interactions with protein targets (e.g., PDB ID 1XSI for α-glucosidase) .
- Data Interpretation : Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Methodology :
Assay validation : Ensure enzyme activity (e.g., α-glucosidase) is stable across replicates; use p-nitrophenyl-α-D-glucopyranoside as a positive control .
Compound stability : Test for degradation via HPLC (C18 column, acetonitrile/water gradient) before and after incubation .
Statistical analysis : Apply Grubbs’ test to identify outliers and repeat assays with fresh batches .
- Case Study : Inconsistent antioxidant activity in DPPH assays may arise from light sensitivity of nitro groups—use amber vials and degassed solvents .
Q. What experimental design strategies optimize yield in multi-step synthesis?
- Methodology :
DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) for bromination and nitration steps. Use Minitab for factorial design analysis .
In-line monitoring : Employ FTIR to track nitro group formation (peaks at ~1520 cm⁻¹ for NO₂) .
Scale-up challenges : Address exothermic nitration by using jacketed reactors with controlled cooling .
- Outcome : A 15% yield improvement was achieved by optimizing nitration time (2 hours) and acid ratio (1:3 HNO₃/H₂SO₄) .
Q. How to analyze non-covalent interactions (e.g., π-stacking) in crystal packing?
- Methodology :
Hirshfeld surface analysis : Use CrystalExplorer to quantify contact contributions (e.g., Br···O interactions) .
Energy frameworks : Generate interaction energies (electrostatic, dispersion) with CE-B3LYP/6-31G(d,p) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
